molecular formula C16H16N4O4 B11484230 4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile

4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile

Cat. No.: B11484230
M. Wt: 328.32 g/mol
InChI Key: WCGNQGBWCUZDBE-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes methoxymethyl, methoxyphenyl, amino, methyl, nitro, and carbonitrile groups

Preparation Methods

The synthesis of 4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes nitration, amination, and cyclization reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • 4-Methoxyphenyl derivatives
  • Amino-substituted pyridines
  • Nitro-substituted carbonitriles Compared to these compounds, 4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methyl-5-nitropyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

2-(4-methoxyanilino)-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C16H16N4O4/c1-10-15(20(21)22)14(9-23-2)13(8-17)16(18-10)19-11-4-6-12(24-3)7-5-11/h4-7H,9H2,1-3H3,(H,18,19)

InChI Key

WCGNQGBWCUZDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)NC2=CC=C(C=C2)OC)C#N)COC)[N+](=O)[O-]

Origin of Product

United States

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